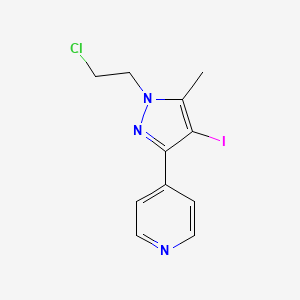

4-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

4-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)7-4-12)9-2-5-14-6-3-9/h2-3,5-6H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCMETYSBWGHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCl)C2=CC=NC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Substituted Pyrazole Intermediate

- Starting Material: The pyrazole ring is constructed or obtained with a methyl group at the 5-position.

- N-Alkylation: The N1 position of the pyrazole is alkylated with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) under basic conditions. This step typically uses mild bases to avoid side reactions and achieve selective alkylation.

- Iodination: Electrophilic iodination is performed at the 4-position of the pyrazole ring. Iodine or iodine-based reagents (e.g., N-iodosuccinimide) are used to introduce the iodine atom selectively.

Yields for these steps range from moderate to good (32–68%), depending on purification and reaction conditions.

Coupling with Pyridine

- The 3-position of the pyrazole is functionalized to allow coupling with the pyridine ring.

- Suzuki Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura cross-coupling is employed to link the pyrazole boronic acid or boronate ester derivative with a halogenated pyridine (commonly 3-bromopyridine or 3-chloropyridine).

- Water-free and anhydrous conditions are preferred to prevent nucleophilic aromatic substitution side reactions on the pyridine ring.

- The reaction proceeds under mild to moderate temperatures with suitable ligands and bases (e.g., potassium carbonate or cesium carbonate).

Alternative Synthetic Routes and Analogues

- Triazole Analogues: Some synthetic efforts replace the pyrazole ring with a triazole ring to explore pharmacological effects. This involves Sonogashira coupling to introduce alkynes, followed by 'click chemistry' (azide-alkyne cycloaddition) to form the triazole ring.

- Top Motif Introduction: The top motif, such as methyl-1-isoindolinone, can be introduced via Suzuki coupling after triazole formation.

- Yields for these steps vary, with some challenging purifications due to side products (e.g., yields around 27–33% for later steps).

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N1-Alkylation | 2-chloroethyl chloride, base (e.g., K2CO3) | 32–68 | Selective alkylation on pyrazole N1 |

| Iodination | N-iodosuccinimide or I2 | Moderate | Electrophilic substitution at pyrazole C4 |

| Suzuki Coupling (Pyrazole-Pyridine) | Pd catalyst, base (K2CO3), anhydrous solvent | Moderate to good | Water-free to avoid side reactions |

| Sonogashira Coupling (for triazole analogues) | Pd catalyst, TMS-acetylene, neat conditions | ~30 | Moderate yield due to incomplete conversion |

| Click Chemistry (Triazole formation) | Azide + alkyne, Cu catalyst | 90+ | High yield, efficient ring closure |

| Final Suzuki Coupling (Top motif) | Pd catalyst, boronic ester, base | 27–33 | Moderate yield, challenging purification |

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-Chloroethyl)-4-Iodo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine undergoes several types of reactions, including:

Substitution Reactions: : The chloroethyl and iodo groups make the compound amenable to nucleophilic substitution reactions.

Oxidation: : It can be oxidized at various positions depending on the oxidizing agents used.

Reduction: : Reduction can occur at the iodo or chloroethyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: : Often involves nucleophiles such as amines or thiols under basic or neutral conditions.

Oxidation: : Utilizes agents such as potassium permanganate or hydrogen peroxide.

Reduction: : Employs reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: : Can yield a variety of derivatives depending on the nucleophile used.

Oxidation and Reduction: : Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, it is used as an intermediate for constructing more complex molecules. Its reactive sites allow for a broad range of chemical modifications.

Biology

The compound may serve as a probe for studying biological systems, especially due to the presence of the chloroethyl group, which can act as a potential alkylating agent.

Medicine

Its derivatives might exhibit pharmaceutical activities, including anti-cancer properties due to their ability to interact with DNA.

Industry

In the industrial sector, it could be utilized in the synthesis of specialty chemicals or as a precursor for materials with specific electronic properties.

Mechanism of Action

The chloroethyl group in the compound can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates may alkylate biological targets, such as DNA, interfering with its function. This action underlies its potential use as an anti-cancer agent.

Comparison with Similar Compounds

4-(1-(2-Chloroethyl)-4-Iodo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine is unique due to its specific substitution pattern. Comparable compounds include:

4-(1-(2-Chloroethyl)-4-Bromo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine: : Substitutes the iodo group with a bromo group.

4-(1-(2-Chloroethyl)-5-Methyl-1H-Pyrazol-3-Yl)Pyridine: : Lacks the halogen substitution.

4-(5-Methyl-1H-Pyrazol-3-Yl)Pyridine: : Does not have the chloroethyl or halogen substitutions.

Biological Activity

The compound 4-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a complex organic molecule that incorporates a pyridine ring and a pyrazole moiety, characterized by specific substituents that may enhance its biological activity. This article explores the biological properties, mechanisms of action, and therapeutic potentials of this compound, drawing on diverse research findings and case studies.

Structural Overview

The molecular structure of the compound can be represented as follows:

| Component | Details |

|---|---|

| Molecular Formula | C11H11ClIN3 |

| Molecular Weight | 346.59 g/mol |

| Key Functional Groups | Chlorine, Iodine, Methyl |

The presence of the 2-chloroethyl group, iodine , and methyl substituents on the pyrazole ring is significant for its biological activity, potentially influencing its interactions with biological targets.

Biological Activity

Research indicates that compounds containing pyrazole and pyridine rings exhibit a wide range of biological activities. The specific activities associated with this compound include:

- Antitumor Activity : Pyrazole derivatives have been shown to possess significant antitumor properties. For instance, studies have indicated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Many pyrazole derivatives are known for their anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases .

- Antimicrobial Properties : The compound may also exhibit antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics .

The biological activity of this compound is primarily mediated through several key mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing cellular pathways. It has been noted to engage with alkylating agents that modify intracellular targets.

- Gene Expression Modulation : It can affect gene expression patterns, leading to alterations in cellular metabolism and signaling pathways.

- Cellular Effects : The compound impacts cell function by modulating signaling pathways related to growth and survival, which is crucial in cancer therapy .

Case Studies

Several studies have highlighted the potential applications of pyrazole derivatives similar to this compound:

- A study demonstrated that a related pyrazole derivative significantly inhibited the proliferation of various cancer cell lines through apoptosis induction .

- Another investigation focused on the anti-inflammatory effects of pyrazole compounds in animal models, showing reduced inflammation markers upon treatment.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 4-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized?

- Methodology : Synthesis involves sequential functionalization of the pyrazole and pyridine rings. A typical approach includes:

- Step 1 : Alkylation of 4-iodo-5-methylpyrazole with 2-chloroethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

- Step 2 : Coupling the chloroethyl-substituted pyrazole with a pyridine derivative via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, NaHCO₃ in THF/H₂O).

- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control (60–80°C), and catalyst loading (1–5 mol%) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-4 iodine at δ ~90 ppm in ¹³C NMR).

- IR : Peaks at 1580–1620 cm⁻¹ (C=N stretch) and 650 cm⁻¹ (C-I stretch).

- Crystallography : X-ray diffraction using SHELXL for refinement. Key parameters:

- Mo Kα radiation (λ = 0.71073 Å), resolution >0.8 Å.

- SHELX workflows integrate hydrogen atom placement and thermal parameter adjustment .

Q. How can the compound’s solubility and stability be evaluated for in vitro assays?

- Solubility : Test in DMSO (primary solvent) and PBS (pH 7.4) via UV-Vis spectroscopy.

- Stability : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) under physiological conditions (37°C, 72 hours) .

Advanced Research Questions

Q. How do the iodine and chloroethyl substituents influence the compound’s biological activity?

- Mechanistic Insight :

- The iodine atom enhances electrophilicity, promoting interactions with nucleophilic residues in target proteins (e.g., kinase ATP-binding pockets).

- The chloroethyl group may act as a latent alkylating agent, enabling covalent binding to cysteine or histidine residues.

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Approach :

- Standardized Assays : Use isogenic cell lines and consistent IC₅₀ measurement protocols (e.g., MTT vs. ATP-luciferase assays).

- Structural Analogs : Compare activity with bromo- or methyl-substituted derivatives (e.g., 4-bromo analog in ) to isolate substituent effects.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound purity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methods :

- Docking : Use AutoDock Vina to model binding to kinase domains (PDB: 1ATP). Key interactions: π-π stacking with pyridine and hydrogen bonding with the pyrazole iodine.

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å).

- Validation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Challenges : Low solubility in common solvents (e.g., ethanol, acetone) and tendency to form polymorphs.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.